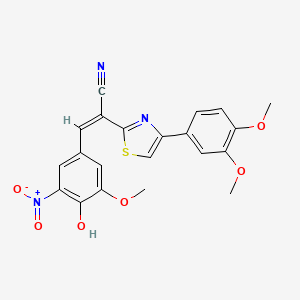

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Descripción general

Descripción

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, methoxy and nitro functional groups, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a base to form the final acrylonitrile product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. Solvent recovery and recycling, as well as waste management, are also critical components of the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, or materials with specific properties. Its unique functional groups allow for modifications that can tailor its properties for various applications.

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and nitro group can participate in electron transfer reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile: Lacks the nitro group, which may result in different biological activities.

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-5-nitrophenyl)acrylonitrile: Different positioning of the nitro group, which may influence its reactivity and biological interactions.

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile lies in its combination of functional groups and structural features. The presence of both methoxy and nitro groups, along with the thiazole ring, provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Actividad Biológica

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a thiazole ring, methoxy-substituted phenyl groups, and an acrylonitrile moiety, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 398.42 g/mol. The presence of methoxy groups enhances solubility and may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to arrest the cell cycle at specific phases, leading to reduced cell viability in cancer cell lines such as HeLa and A431. The IC50 values for these compounds often range from 1 to 10 µM .

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For example, thiazole derivatives have been reported to promote apoptosis through mitochondrial pathways .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that these compounds can effectively reduce seizure activity in animal models. For instance, certain thiazole-based compounds have shown protective effects against picrotoxin-induced convulsions, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may facilitate interactions with biological targets.

- Thiazole Ring : The thiazole moiety is critical for anticancer and anticonvulsant activities, as it participates in π–π stacking interactions with target proteins.

- Nitrophenyl Group : The electron-withdrawing nitro group may increase the reactivity of the compound towards nucleophiles, enhancing its biological efficacy .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines with IC50 values below 5 µM. The study highlighted the importance of methoxy substitutions in enhancing activity .

Study 2: Anticonvulsant Activity Assessment

Another investigation focused on the anticonvulsant properties of thiazole derivatives in a picrotoxin-induced seizure model. Compounds were assessed for their ability to prevent seizures, with some demonstrating over 80% protection at doses as low as 10 mg/kg. This suggests promising applications for thiazole-based compounds in epilepsy treatment .

Propiedades

IUPAC Name |

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6S/c1-28-17-5-4-13(9-18(17)29-2)15-11-31-21(23-15)14(10-22)6-12-7-16(24(26)27)20(25)19(8-12)30-3/h4-9,11,25H,1-3H3/b14-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVIZPBOZWYLIO-NSIKDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.